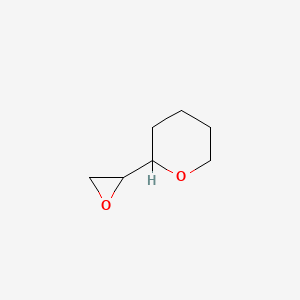
2-(Oxiran-2-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-yl)oxane, also known as 2-(oxiran-2-yl)tetrahydro-2H-pyran, is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound containing both an oxirane (epoxide) ring and a tetrahydropyran ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Mecanismo De Acción
Target of Action
Oxetanes, a class of compounds to which 2-(oxiran-2-yl)oxane belongs, are known to interact with various biological targets depending on their functional groups .
Mode of Action
The mode of action of this compound involves the opening of the oxetane ring . This process is facilitated by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane ring opens to form a new compound, which can further interact with its targets .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .
Result of Action
The opening of the oxetane ring and the subsequent interactions with biological targets can lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diol precursor. For example, the reaction of 1,2-dihydroxyhexane with a suitable dehydrating agent can lead to the formation of the oxirane ring, followed by cyclization to form the tetrahydropyran ring.
Another method involves the use of epoxide ring-opening reactions. For instance, the reaction of an epoxide with a nucleophile such as an alcohol can lead to the formation of the desired compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxiran-2-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-yl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and cyclic ethers.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: Another four-membered cyclic ether with similar reactivity but different ring strain and properties.
Tetrahydrofuran: A five-membered cyclic ether with different reactivity and applications.
1,2-Epoxyhexane: A simple epoxide with similar reactivity but lacking the tetrahydropyran ring.
Uniqueness
2-(Oxiran-2-yl)oxane is unique due to its combination of an oxirane ring and a tetrahydropyran ring, providing a distinct set of reactivity and properties. This makes it valuable in various applications where both types of reactivity are desired.
Propiedades
IUPAC Name |
2-(oxiran-2-yl)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-4-8-6(3-1)7-5-9-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPJRUSKYFWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)
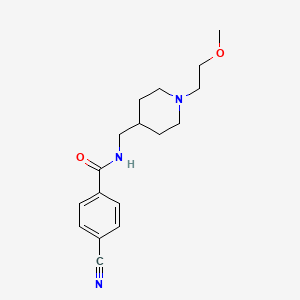
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)
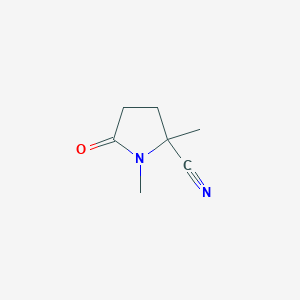
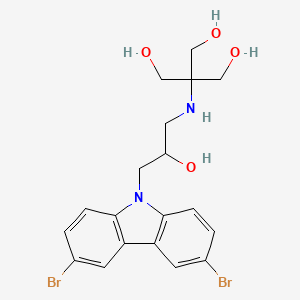
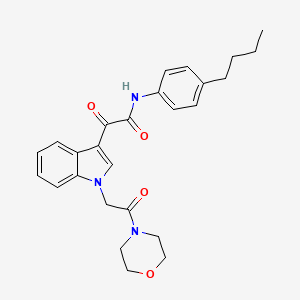
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)


![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)
